![molecular formula C16H20N4O2 B5665680 5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5665680.png)
5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
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Overview
Description
Compounds containing pyrrolidinyl and furyl groups are significant in medicinal chemistry due to their biological activities. The interest in these compounds stems from their presence in various natural products and pharmaceutical agents.
Synthesis Analysis
The synthesis of furyl-pyrrolidinyl derivatives often involves the reaction of furyl-carbonyl compounds with amines or amides. For instance, Rubtsova et al. (2020) synthesized 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehydes and amino alcohols (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using techniques such as NMR spectroscopy and IR spectrometry. In the study by Rubtsova et al., the structure of synthesized pyrrolidin-2-ones was elucidated using 1H NMR and IR, demonstrating the presence of alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups (Rubtsova et al., 2020).
properties
IUPAC Name |
[2-(dimethylamino)-4-methylpyrimidin-5-yl]-[2-(furan-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-12(10-17-16(18-11)19(2)3)15(21)20-8-4-6-13(20)14-7-5-9-22-14/h5,7,9-10,13H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMXJJODWGZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCC2C3=CC=CO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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